molecular formula C22H23ClN4O3 B2729679 N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021127-42-3

N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2729679
CAS No.: 1021127-42-3
M. Wt: 426.9
InChI Key: VFPKQSJHBAMFGF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core. Its structure includes a 2-chlorophenyl carboxamide group at position 8 and a 4-methylbenzyl substituent at position 2.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-15-6-8-16(9-7-15)14-27-19(28)22(25-21(27)30)10-12-26(13-11-22)20(29)24-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPKQSJHBAMFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)NC4=CC=CC=C4Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can be achieved through a multi-step process. One approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to introduce the chlorophenyl and methylbenzyl groups . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of spirocyclic carboxamides and sulfonamides. Below is a detailed comparison with structurally analogous molecules, focusing on substituents, physicochemical properties, and inferred structure-activity relationships (SAR).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide 2-Cl-C₆H₄ (C8), 4-Me-C₆H₄-CH₂ (C3) C₂₄H₂₅ClN₄O₃ 476.94* Moderate lipophilicity (Cl, methyl groups); H-bond donors: 1, acceptors: 5
3-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)-…-8-carboxamide 4-Cl-C₆H₄-CH₂ (C3), 2-MeO-C₆H₄ (C8) C₂₂H₂₃ClN₄O₄ 442.90 Increased polarity (methoxy group); lower MW
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-…-8-carboxamide CF₃-C₆H₄ (C8), propyl (C3) C₂₀H₂₃F₃N₄O₃ 432.42 High lipophilicity (CF₃, propyl); MW reduced by shorter alkyl chain
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide 4-F-C₆H₄-CH₂ (C3), 2-Me-C₆H₄-SO₂ (C8) C₂₃H₂₆FN₃O₄S 471.53 Sulfonamide group enhances H-bonding; fluorine improves metabolic stability
3-Benzyl-8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-…-carboxamide Cl-CF₃-pyridinyl (C8), benzyl (C3) C₂₇H₂₅Cl₂F₃N₄O₂ 565.40 High MW (Cl, CF₃, pyridine); dual chloro substituents enhance bioactivity

*Calculated based on structural similarity to .

Key Research Findings and SAR Insights:

Substituent Effects on Lipophilicity and Bioavailability: The 2-chlorophenyl and 4-methylbenzyl groups in the target compound balance moderate lipophilicity, favoring membrane permeability without excessive hydrophobicity . Methoxy substituents () enhance polarity, which may limit blood-brain barrier penetration but improve aqueous solubility .

Functional Group Impact on Target Binding: Carboxamide vs. Chlorine and Fluorine Substituents: Electron-withdrawing groups (Cl, F) enhance binding to aromatic pockets in targets like dopamine or serotonin receptors. For example, the 4-fluorobenzyl group in improves metabolic stability and receptor selectivity .

Spirocyclic Core Modifications: The 1,3,8-triazaspiro[4.5]decane core in the target compound allows for conformational rigidity, favoring entropic gains upon target binding.

Molecular Weight and Drug-Likeness :

  • Compounds with MW > 500 (e.g., ) may face challenges in bioavailability, whereas the target compound (MW ~477) aligns better with Lipinski’s rule of five .

Biological Activity

N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antitumor, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H21ClN4O4
Molecular Weight 422.88 g/mol
LogP 4.612
Hydrogen Bond Acceptors 8

The compound's structure features a triazole ring and a spirodecane moiety, which are significant for its biological interactions.

Antitumor Activity

Research indicates that derivatives of compounds with similar structures exhibit notable antitumor properties. For instance, compounds containing the triazole ring have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that a closely related compound exhibited IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, suggesting potential for further development as an antitumor agent .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds with similar functional groups have been reported to show activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have indicated that modifications to the phenyl rings and the incorporation of halogens can significantly impact biological activity. For instance:

  • Halogen Substitution : The presence of chlorine enhances lipophilicity and may improve cell membrane permeability.
  • Alkyl Chain Variations : Alterations in alkyl chain length and branching can affect binding affinity to target proteins.

Case Studies

  • Antitumor Efficacy in Cell Lines : A series of experiments evaluated the cytotoxic effects of related compounds on human tumor cell lines (e.g., KB, HepG2). The results indicated that modifications to the triazole scaffold led to increased potency against these cells .
  • Antimicrobial Testing : In vitro testing against Candida albicans and Staphylococcus aureus showed promising results for related compounds, with minimum inhibitory concentrations (MIC) suggesting effective antimicrobial activity .

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